Avenacein Y

Description

Lateropyrone has been reported in Fusarium tricinctum with data available.

RN from CA Index Guide

Properties

IUPAC Name |

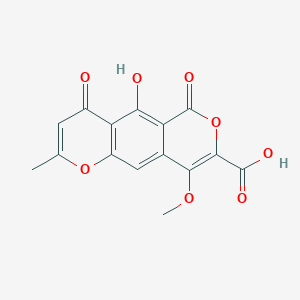

methyl 5,9-dihydroxy-2-methyl-4,6-dioxopyrano[3,4-g]chromene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O8/c1-5-3-7(16)10-8(22-5)4-6-9(12(10)18)14(19)23-13(11(6)17)15(20)21-2/h3-4,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQAILNRMPHAGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)OC(=C3O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239563 | |

| Record name | Avenacein Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93752-78-4 | |

| Record name | Avenacein Y | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093752784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenacein Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Avenacein Y: A Technical Guide to its Discovery, Isolation, and Characterization from Fusarium avenaceum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenacein Y, a polyketide metabolite produced by the fungus Fusarium avenaceum, has garnered interest due to its biological activities. First identified as "Antibiotic Y," its structure was later elucidated and found to be identical to lateropyrone, a compound initially isolated from Fusarium lateritium. This technical guide provides a comprehensive overview of the discovery, isolation, and structural characterization of this compound, presenting key data in a structured format for researchers and drug development professionals. The document details experimental protocols for fungal cultivation, metabolite extraction, and purification, and includes tabulated quantitative and spectroscopic data. Furthermore, a proposed biosynthetic pathway is visualized, offering insights into the genetic basis of its production.

Discovery and Initial Characterization

This compound was first described as "Antibiotic Y" in the 1980s, a yellow, fluorescent compound isolated from cultures of Fusarium avenaceum.[1] Independent research on Fusarium lateritium led to the isolation of a compound named lateropyrone.[2] Subsequent structural elucidation confirmed that this compound and lateropyrone are the same molecule. The molecular formula was determined to be C₁₅H₁₀O₈ with a molecular weight of 318.2 g/mol .[3]

Production of this compound by Fusarium avenaceum

Fusarium avenaceum produces this compound under various culture conditions. The yield of the metabolite can vary significantly depending on the fungal isolate and the growth substrate.

Fungal Strains and Culture Conditions

Detailed experimental protocols for the cultivation of Fusarium avenaceum for the production of this compound are outlined below.

Experimental Protocol: Fungal Cultivation

-

Fungal Strain: Fusarium avenaceum (e.g., KF-58 isolate).

-

Inoculum Preparation: Grow the fungal culture on a suitable solid medium such as Potato Dextrose Agar (PDA) to obtain a sporulating culture.

-

Production Medium: Utilize a solid substrate such as wheat or corn kernels. For example, 1 kg of corn kernels can be used for larger-scale production.

-

Incubation: Incubate the inoculated substrate in a controlled environment. While specific conditions from the original isolation are not extensively detailed, typical fungal cultivation parameters would involve incubation at a temperature of 25-28°C in the dark or with a defined light cycle for a period of several weeks to allow for sufficient mycelial growth and secondary metabolite production.

-

Monitoring: Periodically monitor the culture for growth and the characteristic yellow pigmentation that may indicate the production of this compound.

Quantitative Production Data

The production of this compound has been quantified in different substrates, demonstrating a wide range of yields.

| Fungal Isolate(s) | Substrate | Production Range | Reference |

| Eighteen isolates from Poland | Wheat grain | 0.01 to 2.0 g/kg | [4] |

| Twelve isolates from Germany | Wheat grain | 0.001 to 1.6 g/kg | [5] |

| Not specified | Artificially infected apples | Up to 5.7 µg/g | [6] |

| Not specified | Naturally infected apples | Up to 51 µg/g | [6] |

Isolation and Purification of this compound

The isolation and purification of this compound from fungal cultures involve solvent extraction followed by chromatographic separation.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Dry the fungal culture grown on the solid substrate.

-

Grind the dried material to a fine powder.

-

Perform a solvent extraction using a suitable organic solvent. The initial isolation of lateropyrone utilized chloroform.

-

Concentrate the resulting extract under reduced pressure to yield a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography. The original protocol for lateropyrone used silica gel as the stationary phase.

-

Elute the column with a gradient of solvents. A common solvent system for separating polyketides is a mixture of hexane and ethyl acetate, with an increasing proportion of ethyl acetate.

-

Monitor the fractions using thin-layer chromatography (TLC) for the presence of the yellow, fluorescent compound.

-

Combine the fractions containing the purified this compound.

-

-

Crystallization:

-

Further purify the combined fractions by crystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to obtain pure this compound.

-

Structural Elucidation

The structure of this compound (lateropyrone) was determined through a combination of spectroscopic techniques.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₈ | [3] |

| Molecular Weight | 318.2 g/mol | [3] |

| Appearance | Yellow, fluorescent compound | [1] |

| Solubility | Soluble in DMF and DMSO; moderately soluble in methanol and ethanol; poor water solubility. | [3] |

Table 3: Spectroscopic Data for this compound (Lateropyrone)

| Spectroscopic Technique | Key Data | Reference |

| UV-Vis Spectroscopy | Specific absorption maxima (λmax) in a given solvent. | [1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups (e.g., C=O, O-H). | [1] |

| ¹H NMR Spectroscopy | Chemical shifts (δ) and coupling constants (J) for each proton. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) and fragmentation pattern. | [1] |

Note: Specific numerical data from the original structure elucidation papers were not available in the searched literature. Researchers should consult the primary literature for detailed spectral assignments.

Biosynthesis of this compound

This compound is a polyketide, suggesting its biosynthesis is orchestrated by a polyketide synthase (PKS) enzyme. While the specific gene cluster responsible for this compound biosynthesis in Fusarium avenaceum has not been definitively identified in the available literature, a general proposed pathway can be inferred based on the known biosynthesis of other fungal polyketides.

The biosynthesis is thought to begin with the condensation of acetyl-CoA and malonyl-CoA units by a PKS to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization, aromatization, and oxidation, catalyzed by tailoring enzymes encoded within the same gene cluster, to yield the final this compound structure.

Proposed Biosynthetic Pathway Workflow

Caption: A generalized workflow for the proposed biosynthesis of this compound.

Conclusion

This compound is a notable secondary metabolite from Fusarium avenaceum with a history of discovery intertwined with that of lateropyrone. This guide has provided a consolidated resource on its production, isolation, and characterization, including detailed experimental protocols and a summary of key quantitative data. While the precise genetic basis of its biosynthesis remains an area for further investigation, the information presented here serves as a valuable foundation for researchers in natural product chemistry, mycology, and drug discovery who are interested in exploring the potential of this and other fungal metabolites. Further studies to elucidate the specific biosynthetic gene cluster and to explore the full range of biological activities of this compound are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. An iterative type I polyketide synthase PKSN catalyzes synthesis of the decaketide alternapyrone with regio-specific octa-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Type III Polyketide Synthase Specific for Sporulating Negativicutes is Responsible for Alkylpyrone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Avenacein Y: A Comprehensive Technical Overview of its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenacein Y, also known by its synonym Lateropyrone, is a heterocyclic metabolite produced by various species of the fungus Fusarium, notably Fusarium avenaceum.[1] This compound has garnered interest within the scientific community due to its potential biological activities. This technical guide provides a detailed examination of the chemical structure and stereochemical aspects of this compound, drawing from available spectroscopic and crystallographic data.

Chemical Structure

The molecular formula of this compound is C₁₅H₁₀O₈, with a molecular weight of 318.23 g/mol . Its systematic IUPAC name is methyl 5,9-dihydroxy-2-methyl-4,6-dioxo-4H,6H-pyrano[3,4-g]chromene-8-carboxylate. The core of the molecule consists of a linearly fused tricyclic ring system, a pyrano[3,4-g]chromene, which is substituted with methyl, hydroxyl, and methyl carboxylate groups.

The initial structural elucidation of a related compound, Lateropyrone, was reported in 1984, based on the X-ray crystal structure of its dimethyl derivative. However, an amended structure for Lateropyrone, and by extension this compound, was later proposed by Gorst-Allman, C.P. et al. in 1986, highlighting the complexity of accurately determining the structure of this natural product.[1]

Caption: Chemical Structure of this compound.

Stereochemistry

The stereochemistry of this compound has not been definitively established in publicly accessible literature. The molecular structure contains several chiral centers, implying the existence of multiple stereoisomers. However, without specific experimental data from techniques such as chiral chromatography, polarimetry, or stereoselective synthesis, the absolute configuration of the naturally occurring enantiomer remains unknown. The determination of the precise three-dimensional arrangement of atoms is a critical area for future research to fully understand its biological activity and potential for drug development.

Data Presentation

A comprehensive summary of quantitative data for this compound, including ¹H and ¹³C NMR chemical shifts and coupling constants, is crucial for its unequivocal identification and characterization. Unfortunately, detailed, publicly available datasets from spectroscopic analyses are scarce. The primary reference for the amended structure by Gorst-Allman et al. (1986) in the South African Journal of Chemistry is the most likely source for this critical data. Researchers are encouraged to consult this publication for in-depth information.

Experimental Protocols

The isolation and structural elucidation of this compound typically involves a series of chromatographic and spectroscopic techniques.

Isolation

-

Fungal Culture and Extraction: Fusarium species are cultivated on a suitable solid or liquid medium. The fungal biomass and/or the culture broth are then extracted with organic solvents, such as ethyl acetate or methanol, to isolate the secondary metabolites.

-

Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography to purify this compound. This may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain the compound in high purity.

-

Structural Elucidation

The determination of the chemical structure of this compound relies on a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the types and connectivity of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the overall molecular structure.

-

-

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, this technique provides the most definitive three-dimensional structure, including the relative stereochemistry.

The logical workflow for the structural elucidation of a natural product like this compound is depicted below.

Caption: General experimental workflow for the isolation and structural elucidation of this compound.

Conclusion

This compound is a complex natural product with a defined planar chemical structure. However, critical data regarding its stereochemistry and detailed quantitative NMR analysis are not widely available in the public domain. The definitive assignment of its absolute configuration and a complete spectroscopic characterization are essential next steps for the scientific community. This will enable a deeper understanding of its biosynthesis, biological function, and potential applications in medicine and agriculture. Researchers are directed to the foundational work on Lateropyrone for more detailed experimental insights.

References

Avenacein Y: A Technical Guide to Producing Fungal Strains and Their Genetic Diversity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Avenacein Y, a mycotoxin produced by various fungal strains. The document details the producing organisms, their genetic diversity, methods for their study, and the biosynthetic pathways involved. Quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate complex biological and experimental workflows.

This compound Producing Fungal Strains

This compound is a secondary metabolite primarily produced by fungal species belonging to the genus Fusarium, with Fusarium avenaceum being the most prominent producer. This species is a cosmopolitan fungus, commonly found in soil and as a pathogen on a wide range of plants, including cereals, potatoes, and carrots. The production of this compound by F. avenaceum is strain-dependent and can be influenced by various environmental factors.

Quantitative Production of this compound

The production of this compound varies significantly among different isolates of Fusarium avenaceum. This variation is influenced by the genetic makeup of the strain and the culture conditions. Below is a summary of reported this compound production levels from various studies.

| Fungal Isolate(s) | Substrate | This compound Concentration | Reference |

| 12 isolates of F. avenaceum from Germany | Wheat grain | 0.001 to 1.6 g/kg | [1] |

| 18 isolates of F. avenaceum from Poland | Wheat grain | 0.01 to 2.0 g/kg | |

| F. avenaceum (unspecified number of isolates) | Artificially inoculated apples | Up to 5.7 µg/g | |

| F. avenaceum (unspecified number of isolates) | Naturally infected apples | Up to 51 µg/g |

Genetic Diversity of Fusarium avenaceum

Fusarium avenaceum exhibits considerable genetic diversity, which has been studied using various molecular techniques. This diversity is important for understanding the distribution of this compound production capabilities and the pathogenic potential of different strains.

Phylogenetic analyses based on sequences of genes such as translation elongation factor 1-alpha (TEF1α), beta-tubulin (β-TUB), and the phosphate permease (PHO) gene have revealed high intraspecific variability within F. avenaceum. These studies have shown that isolates can be grouped into distinct phylogenetic clusters, though a clear correlation between these clusters and geographic origin or host plant is not always evident. The high rate of variability in the PHO gene, in particular, makes it an informative marker for phylogenetic studies of this species.

Experimental Protocols

This section provides detailed methodologies for the isolation, culture, and analysis of this compound-producing fungal strains.

Isolation and Culture of Fusarium avenaceum

Objective: To isolate Fusarium avenaceum from soil or plant material.

Materials:

-

Soil or infected plant tissue samples

-

Sterile distilled water

-

Selective culture media (e.g., Potato Dextrose Agar (PDA) with antibiotics, Nash and Snyder medium)

-

Petri dishes

-

Incubator

Protocol:

-

Sample Preparation:

-

For soil samples: Prepare a soil dilution series by suspending 1 g of soil in 9 mL of sterile distilled water and performing serial ten-fold dilutions.

-

For plant tissue: Surface sterilize small pieces of infected tissue by washing in 70% ethanol for 30 seconds, followed by a 1-2 minute wash in a 1% sodium hypochlorite solution, and a final rinse with sterile distilled water.

-

-

Plating:

-

For soil dilutions: Plate 100 µL of each dilution onto selective media plates.

-

For plant tissue: Place the surface-sterilized tissue pieces onto the selective media plates.

-

-

Incubation: Incubate the plates at 25°C for 5-7 days in the dark.

-

Isolation and Purification:

-

Observe the plates for fungal colonies characteristic of Fusarium (e.g., white, pink, or reddish mycelium).

-

Subculture individual colonies onto fresh PDA plates to obtain pure cultures.

-

For long-term storage, cultures can be maintained on PDA slants at 4°C or cryopreserved.

-

DNA Extraction from Fusarium avenaceum

Objective: To extract high-quality genomic DNA for molecular analysis.

Materials:

-

Pure culture of F. avenaceum grown in liquid or on solid media

-

Liquid nitrogen

-

Sterile mortar and pestle

-

DNA extraction buffer (e.g., CTAB buffer: 2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Chloroform:isoamyl alcohol (24:1)

-

Isopropanol (ice-cold)

-

70% Ethanol (ice-cold)

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

RNase A solution

Protocol:

-

Mycelium Harvesting: Scrape mycelium from a PDA plate or harvest from a liquid culture by filtration.

-

Cell Lysis: Freeze the mycelium with liquid nitrogen and grind it into a fine powder using a sterile mortar and pestle.

-

Extraction:

-

Transfer the powdered mycelium to a microcentrifuge tube and add 500 µL of pre-warmed (65°C) DNA extraction buffer.

-

Incubate at 65°C for 60 minutes with occasional mixing.

-

Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 10 minutes.

-

-

DNA Precipitation:

-

Transfer the upper aqueous phase to a new tube and add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as before.

-

Transfer the aqueous phase to a new tube and add 0.7 volumes of ice-cold isopropanol. Mix gently and incubate at -20°C for at least 30 minutes.

-

Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.

-

-

Washing and Resuspension:

-

Wash the DNA pellet with 500 µL of ice-cold 70% ethanol and centrifuge for 5 minutes.

-

Air dry the pellet and resuspend in 50-100 µL of TE buffer containing RNase A. Incubate at 37°C for 30 minutes to remove RNA.

-

-

Quality Control: Assess DNA quality and quantity using a spectrophotometer and by agarose gel electrophoresis.

This compound Extraction and Quantification by LC-MS/MS

Objective: To extract this compound from fungal cultures and quantify its concentration.

Materials:

-

F. avenaceum culture grown on a solid substrate (e.g., wheat or rice grains)

-

Extraction solvent: Acetonitrile/water (80:20, v/v)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

This compound analytical standard

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

Protocol:

-

Extraction:

-

Homogenize 5 g of the cultured substrate with 20 mL of the extraction solvent.

-

Shake vigorously for 60 minutes.

-

Centrifuge the extract at 4,000 x g for 10 minutes.

-

-

Cleanup (Optional but Recommended):

-

Dilute the supernatant with water to reduce the acetonitrile concentration to below 10%.

-

Pass the diluted extract through a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with water.

-

Elute this compound with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute this compound.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode (ESI+). Monitor for the specific precursor-to-product ion transitions for this compound.

-

Quantification: Create a calibration curve using the this compound analytical standard and quantify the amount in the samples by comparing peak areas.

-

Assessment of Genetic Diversity

Objective: To analyze the genetic relationships between different isolates of F. avenaceum.

Methods:

-

Multi-locus Sequence Typing (MLST):

-

Amplify conserved housekeeping genes (e.g., TEF1α, β-TUB) using specific PCR primers.

-

Sequence the PCR products.

-

Align the sequences from different isolates and construct phylogenetic trees using software like MEGA or PAUP to infer genetic relationships.

-

-

Amplified Fragment Length Polymorphism (AFLP):

-

Digest genomic DNA with two different restriction enzymes (e.g., EcoRI and MseI).

-

Ligate specific double-stranded adapters to the ends of the restriction fragments.

-

Perform a pre-selective PCR amplification using primers complementary to the adapter sequences with one additional selective nucleotide at the 3' end.

-

Perform a selective PCR amplification using primers with two or three additional selective nucleotides.

-

Separate the amplified fragments by capillary electrophoresis and analyze the resulting fingerprint patterns to determine genetic similarity or diversity.

-

Signaling Pathways and Experimental Workflows

The biosynthesis of secondary metabolites like this compound in Fusarium is tightly regulated by complex signaling networks that respond to environmental cues.

Generalized Signaling Pathway for Secondary Metabolite Regulation in Fusarium

While the specific signaling cascade for this compound is not fully elucidated, it is likely governed by conserved pathways that regulate mycotoxin production in other Fusarium species. These include the Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP (cAMP) signaling pathways. Environmental signals such as nutrient availability, pH, and light are perceived by the fungus and transduced through these pathways to regulate the expression of biosynthetic genes.

A generalized signaling pathway for secondary metabolite regulation in Fusarium.

Experimental Workflow for Fungal Analysis

The following diagram illustrates a typical workflow for the isolation, identification, and analysis of this compound-producing fungal strains.

Experimental workflow for fungal isolation, identification, and this compound analysis.

References

The Enigmatic Presence of Avenacein Y in Cereals and Agricultural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenacein Y, a secondary metabolite produced by the fungus Fusarium avenaceum, represents a compound of growing interest within the scientific community. As a prevalent pathogen affecting a wide range of cereals and other agricultural commodities, the presence of F. avenaceum and its metabolic byproducts, including this compound, raises pertinent questions regarding food safety, plant pathology, and potential pharmacological applications. This technical guide provides a comprehensive overview of the natural occurrence of this compound, details the experimental protocols for its detection and quantification, and explores the current understanding of its biosynthesis.

Natural Occurrence and Quantitative Data

Fusarium avenaceum is a significant contaminant of various cereal crops, leading to the natural occurrence of this compound in agricultural products. Quantitative data from studies on F. avenaceum isolates from different geographical regions have revealed varying concentrations of this metabolite in grains.

Notably, research on eighteen isolates of F. avenaceum from cereals, potato, and carrot in Poland demonstrated the synthesis of this compound in wheat grain at concentrations ranging from 0.01 to 2.0 grams per kilogram[1]. Another study involving twelve isolates from Germany found this compound in wheat grain at levels between 0.001 and 1.6 grams per kilogram[2]. The production of this compound has also been reported in corn kernels[1]. It is important to note that this compound is also known by the synonyms antibiotic Y and lateropyrone.

For ease of comparison, the reported quantitative data on this compound occurrence is summarized in the table below.

| Agricultural Product | Geographic Origin of F. avenaceum Isolates | Concentration Range (g/kg) | Reference |

| Wheat Grain | Poland | 0.01 - 2.0 | [1] |

| Wheat Grain | Germany | 0.001 - 1.6 | [2] |

| Corn Kernels | Poland | Production confirmed, specific concentration not detailed | [1] |

Experimental Protocols

Accurate detection and quantification of this compound in complex matrices such as cereals are paramount for research and quality control. The following sections outline the key experimental methodologies, though it is important to note that a highly specific, universally validated protocol for this compound is not yet established. The methods described are based on established principles for mycotoxin analysis.

Sample Preparation and Extraction

A critical first step in the analysis of this compound is the efficient extraction of the compound from the sample matrix while minimizing the co-extraction of interfering substances.

Workflow for this compound Extraction from Cereal Grains

Caption: A generalized workflow for the extraction of this compound from cereal samples.

Detailed Steps:

-

Grinding: Cereal samples (e.g., wheat, corn) should be finely ground to increase the surface area for efficient extraction.

-

Extraction: The powdered sample is typically extracted with a polar organic solvent mixed with water, such as acetonitrile/water or methanol/water, often with the addition of a small amount of acid (e.g., formic acid) to improve the extraction efficiency of acidic compounds. The mixture is agitated for a sufficient period to ensure thorough extraction.

-

Filtration/Centrifugation: The crude extract is filtered or centrifuged to remove solid plant material.

-

Purification (Clean-up): Solid-phase extraction (SPE) is a common technique used to purify the extract. A variety of SPE cartridges are available, and the choice depends on the specific properties of this compound and the matrix. The goal is to retain this compound on the sorbent while washing away interfering compounds, followed by elution of the target analyte with a suitable solvent.

-

Concentration: The purified extract is often evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the analytical instrumentation.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the method of choice for the sensitive and selective quantification of mycotoxins like this compound.

Logical Flow of HPLC-MS/MS Analysis

References

Avenacein Y: A Technical Guide to the Antibiotic and Phytotoxin

An In-depth Examination of its Synonyms, Biological Activity, and Experimental Protocols

For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of Avenacein Y, a bioactive compound with notable antimicrobial and phytotoxic properties. This document synthesizes available data on its synonyms, Antibiotic Y and lateropyrone, and details its physicochemical characteristics, biological activities, and the experimental methodologies used in its study.

Core Compound Identification and Properties

This compound, a metabolite produced by the fungus Fusarium avenaceum, is also recognized in scientific literature under the synonyms Antibiotic Y and lateropyrone.[1][2] This compound is characterized by the molecular formula C₁₅H₁₀O₈ and a molecular weight of 318.2 g/mol .[1][3] Its solubility profile indicates it is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), moderately soluble in methanol and ethanol, and has poor solubility in water.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Antibiotic Y, lateropyrone | [2] |

| Molecular Formula | C₁₅H₁₀O₈ | [1][3] |

| Molecular Weight | 318.2 | [1][2] |

| Solubility | Soluble in DMF, DMSO; Moderately soluble in methanol, ethanol; Poorly soluble in water | [2] |

Biological Activity

This compound has demonstrated a range of biological activities, primarily exhibiting antibacterial, antifungal, and phytotoxic effects.[1][2] While its broad-spectrum antimicrobial potential is acknowledged, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values against a comprehensive range of microorganisms, are not extensively detailed in currently available public literature. The compound's phytotoxicity suggests a potential role in plant-pathogen interactions.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, characterization, and bioassays of this compound are not standardized in single comprehensive sources. However, a general workflow can be inferred from various research publications.

Isolation and Purification of this compound

The isolation of this compound typically involves the cultivation of Fusarium avenaceum on a suitable substrate, followed by extraction and purification of the target metabolite.

Logical Workflow for this compound Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Fungal Culture: Fusarium avenaceum is cultured on a solid or liquid medium conducive to the production of secondary metabolites. Common substrates include cereal grains.[4][5]

-

Extraction: The fungal biomass and culture medium are subjected to solvent extraction, typically using organic solvents like methanol or ethyl acetate, to isolate the crude mixture of metabolites.

-

Initial Separation: The crude extract is often first analyzed and separated using Thin-Layer Chromatography (TLC) to identify the presence of this compound (initially referred to as Antibiotic Y due to its characteristic yellow fluorescence).[1]

-

Purification: High-Performance Liquid Chromatography (HPLC) is a standard method for the final purification of this compound to a high degree of purity (>95%).[2]

Characterization of this compound

The structural elucidation and confirmation of this compound's identity are achieved through various spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.[1][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms.[1]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques are used to identify functional groups and the chromophore system of the molecule, respectively.[1]

Antimicrobial and Phytotoxicity Bioassays

Standard bioassay protocols are employed to evaluate the biological activity of purified this compound.

Logical Workflow for Bioactivity Testing

References

- 1. Antibiotic Y: biosynthesis by Fusarium avenaceum (Corda ex Fries) Sacc., isolation, and some physicochemical and biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Antibiotic Y: biosynthesis by Fusarium avenaceum (Corda ex Fries) Sacc., isolation, and some physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of this compound byFusarium avenaceum Fries Sacc. isolates from poland and biological properties of the compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of this compound by Fusarium avenaceum Fries Sacc. isolates from Germany and pathogenicity of the isolates to cereal seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

Avenacein Y: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenacein Y is a mycotoxin produced by several species of Fusarium, a genus of filamentous fungi commonly found in soil and on plants. First described as "antibiotic Y," this compound has been identified in various cereal crops and is of interest to the scientific community due to its biological activities. This technical guide provides a detailed overview of the physicochemical properties, experimental protocols for isolation and characterization, and insights into the biological activities of this compound.

Physicochemical Properties

This compound is a polyketide-derived metabolite with a complex chemical structure. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₈ | [1] |

| Molecular Weight | 318.24 g/mol | [2] |

| CAS Number | 93752-78-4 | [2] |

| IUPAC Name | 4-hydroxy-3-(4-hydroxy-2-oxo-2H-pyran-3-yl)-6-methyl-2H-pyran-2-one | N/A |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store at -20°C for long-term stability. | [2] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Isolation and Purification of this compound from Fusarium avenaceum

The following protocol is based on the methodology described by Goliński et al. (1986) for the isolation of "antibiotic Y," which has been identified as this compound.

1. Fungal Culture and Toxin Production:

-

Fusarium avenaceum strains are cultured on a solid substrate, such as autoclaved wheat or corn kernels.

-

The inoculated substrate is incubated in the dark at a controlled temperature (e.g., 25°C) for a period sufficient for fungal growth and toxin production (typically several weeks).

2. Extraction:

-

The fungal culture is harvested and dried.

-

The dried material is ground to a fine powder.

-

This compound is extracted from the powder using a suitable organic solvent, such as a mixture of acetonitrile and water.

3. Purification:

-

The crude extract is filtered to remove solid debris.

-

The solvent is evaporated under reduced pressure to yield a concentrated extract.

-

The concentrate is subjected to column chromatography for purification. A variety of stationary phases can be employed, such as silica gel or reverse-phase C18 material.

-

Elution is performed with a gradient of solvents to separate this compound from other metabolites.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure compound.

-

Fractions containing pure this compound are pooled, and the solvent is evaporated to yield the purified solid.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectral data for this compound is not widely available in public databases, the following outlines the expected analyses based on its known structure.

1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

A solution of this compound in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm.

-

The spectrum is expected to show absorption maxima characteristic of the chromophores present in the molecule.

2. Infrared (IR) Spectroscopy:

-

A sample of solid this compound is prepared as a KBr pellet or analyzed using an ATR-FTIR spectrometer.

-

The IR spectrum is recorded over the mid-infrared range (approx. 4000-400 cm⁻¹).

-

Characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) are identified.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR and ¹³C NMR spectra are acquired.

-

The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the number and connectivity of protons.

-

The chemical shifts in the ¹³C NMR spectrum reveal the different carbon environments within the molecule.

4. Mass Spectrometry (MS):

-

The exact mass of this compound is determined using high-resolution mass spectrometry (HRMS).

-

Fragmentation patterns observed in the mass spectrum can provide further structural information.

Biological Activity and Signaling Pathways

This compound is known to possess antibiotic properties[1]. However, detailed studies on its mechanism of action and its effects on specific cellular signaling pathways are limited in the currently available scientific literature.

Based on the activities of other fungal secondary metabolites, it is plausible that this compound may exert its biological effects through various mechanisms, such as:

-

Inhibition of key enzymes: Many mycotoxins are known to inhibit essential enzymes in target organisms.

-

Disruption of membrane integrity: Some fungal metabolites can interfere with cell membrane function, leading to leakage of cellular contents.

-

Induction of oxidative stress: this compound might induce the production of reactive oxygen species (ROS), leading to cellular damage.

Further research is required to elucidate the precise molecular targets and signaling pathways modulated by this compound. A hypothetical workflow for investigating these aspects is presented below.

Conclusion

This compound is a fungal metabolite with established antibiotic properties. This guide has summarized its known physicochemical characteristics and provided a foundational experimental protocol for its isolation and purification. While detailed spectroscopic data and a comprehensive understanding of its mechanism of action and impact on cellular signaling pathways remain areas for further investigation, the information presented here serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycotoxicology, and drug development. Future studies are encouraged to fill the existing knowledge gaps and to fully explore the therapeutic potential of this intriguing molecule.

References

Avenacein Y: An In-depth Technical Guide on its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenacein Y, a secondary metabolite produced by the fungus Fusarium avenaceum, has demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an antimicrobial agent. A critical clarification is made at the outset: this compound is a pyrano[3,4-g]chromene derivative. It is structurally distinct from the similarly named avenacins (e.g., Avenacin A-1), which are triterpenoid saponins found in oats. Consequently, their mechanisms of action are fundamentally different. This guide will focus on the pyranocoumarin nature of this compound, synthesizing available data on its activity, and inferring its mechanism of action from studies on structurally related compounds. Detailed experimental methodologies and signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

Fusarium avenaceum is a widespread fungus capable of producing a diverse array of secondary metabolites, some of which exhibit significant biological activities. Among these is this compound, a compound initially identified for its antibiotic effects. Early reports also referred to this compound as "Antibiotic Y" due to its yellow fluorescence. Elemental analysis and mass spectrometry have established its molecular formula as C₁₅H₁₀O₈. Subsequent structural elucidation has revealed a pyrano[3,4-g]chromene core, a class of compounds also known as pyranocoumarins.

The antifungal activity of pyranocoumarins is an area of growing interest. These compounds have been shown to be effective against a range of plant and human pathogenic fungi. This guide will delve into the likely molecular mechanisms that underpin the antimicrobial action of this compound, drawing on the broader knowledge of its chemical class due to the limited specific research on this compound itself.

Core Antimicrobial Mechanism of Action (Inferred)

Direct studies on the antimicrobial mechanism of this compound are scarce. However, based on its pyranocoumarin structure, a multi-targeted mechanism of action can be inferred, differing significantly from the membrane-disrupting action of saponins. The proposed mechanisms for pyranocoumarins primarily involve the inhibition of crucial cellular processes.

The prevailing hypothesis is that pyranocoumarins, including this compound, may interfere with fungal cell wall integrity and spore germination. Some pyranocoumarins have been shown to inhibit the growth of fungal mycelia and the germination of spores. For instance, decursin and decursinol angelate, two pyranocoumarins, strongly inhibit the spore germination of Magnaporthe oryzae. While they have a lesser effect on mycelial growth, this suggests a potential disruption of developmental processes in fungi.

Furthermore, some coumarin derivatives are known to inhibit proteinase activity, which could be a contributing factor to their antifungal effects by disrupting essential enzymatic processes within the fungal cell.

It is important to note that the precise molecular targets of this compound have yet to be identified. Further research is necessary to elucidate the specific enzymes or cellular pathways that are directly inhibited by this compound.

Quantitative Antimicrobial Activity

Quantitative data on the antifungal activity of this compound is not widely available in the public domain. However, studies on other natural pyranocoumarins provide an indication of the potential potency of this class of compounds. The following table summarizes the activity of some related pyranocoumarins against various fungal pathogens.

| Compound | Fungal Species | Activity Metric | Value (µg/mL) |

| Pd-D-V (linear pyranocoumarin) | Sclerotinia sclerotiorum | EC₅₀ | 13.2 |

| Disenecioyl khellactone (angular pyranocoumarin) | Botrytis cinerea | EC₅₀ | 11.0 |

| Decursin | Bacillus subtilis | MIC | 50 |

| Decursinol Angelate | Bacillus subtilis | MIC | 12.5 |

Note: The above data is for structurally related compounds and should be used as a general reference for the potential activity of pyranocoumarins. EC₅₀ represents the concentration that inhibits 50% of the growth, while MIC is the minimum inhibitory concentration.

Detailed Experimental Protocols

To facilitate further investigation into the antimicrobial mechanism of this compound, the following detailed experimental protocols, commonly used for assessing the antifungal properties of natural compounds, are provided.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MFC).

-

Preparation of Fungal Inoculum:

-

Culture the target fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation is observed.

-

Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Adjust the spore suspension to a concentration of 1 x 10⁵ to 5 x 10⁵ spores/mL using a hemocytometer.

-

-

Broth Microdilution Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., RPMI-1640).

-

Add the standardized fungal inoculum to each well.

-

Include a positive control (inoculum without this compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

-

-

MFC Determination:

-

Following MIC determination, aliquot a small volume (e.g., 10 µL) from the wells showing no growth onto an agar plate.

-

Incubate the plate at a suitable temperature for 24-48 hours.

-

The MFC is the lowest concentration from which no colonies grow on the agar plate.

-

Spore Germination Inhibition Assay

This assay assesses the effect of the compound on the ability of fungal spores to germinate and form hyphae.

-

Prepare Spore Suspension: Prepare a standardized spore suspension as described in the MIC protocol.

-

Treatment: Mix the spore suspension with various concentrations of this compound in a liquid medium. Include a control with the solvent used to dissolve this compound.

-

Incubation: Incubate the mixture under conditions that promote germination (e.g., 25°C for 6-12 hours).

-

Microscopic Examination: Place a drop of the suspension on a microscope slide and observe under a microscope.

-

Quantification: Count the number of germinated and non-germinated spores in several fields of view. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.

-

Calculation: Calculate the percentage of germination inhibition for each concentration of this compound compared to the control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the inferred mechanism of action and a typical experimental workflow for assessing antifungal activity.

Caption: Inferred mechanism of action of this compound against fungal cells.

Caption: Experimental workflow for assessing the antifungal activity of this compound.

Conclusion and Future Directions

This compound, a pyranocoumarin produced by Fusarium avenaceum, represents a promising, yet understudied, antimicrobial agent. While its precise mechanism of action remains to be fully elucidated, evidence from structurally related compounds suggests that it likely acts by inhibiting key fungal processes such as spore germination and essential enzyme activity, rather than through membrane disruption. The stark structural and mechanistic differences between this compound and the saponin avenacins from oats are critical for guiding future research.

To realize the therapeutic potential of this compound, future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of this compound within the fungal cell.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing derivatives of this compound to understand the structural motifs crucial for its antifungal activity, which can guide the development of more potent analogues.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the effectiveness of this compound in animal models of fungal infections and assessing its safety profile.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound and the broader class of pyranocoumarins as a novel source of antimicrobial agents to combat the growing threat of fungal infections.

The Phytotoxic Enigma of Avenacein Y: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the phytotoxic effects of Avenacein Y, a mycotoxin produced by the fungus Fusarium avenaceum, on plant seedlings. This document is intended for researchers, scientists, and professionals in drug development and agriculture seeking to understand the pathogenic impact and mechanistic underpinnings of this fungal metabolite. While specific quantitative data and signaling pathways for this compound are not extensively documented in publicly available research, this guide synthesizes the existing knowledge on Fusarium avenaceum phytotoxicity to provide a robust framework for future investigation.

Quantitative Phytotoxic Effects

Fusarium avenaceum, the producer of this compound, is a recognized pathogen of various cereal crops, including triticale, rye, wheat, and barley.[1] The phytotoxic effects are most pronounced in the early seedling stages, manifesting as inhibition of germination, and reduced root and shoot elongation. One study noted that isolates of F. avenaceum were most pathogenic to triticale seedlings, followed by rye and then wheat.[1] Research on UK malting barley demonstrated that infections by aggressive isolates of F. avenaceum can lead to as much as a 55% reduction in both stem and root length.[2][3]

It is crucial to note that F. avenaceum produces a variety of phytotoxic secondary metabolites in addition to this compound, including enniatins and moniliformin.[4] Therefore, the observed phytotoxicity in plants infected with the fungus is likely a result of the synergistic action of these compounds. The specific contribution of this compound to the overall phytotoxic profile of F. avenaceum remains an area requiring further dedicated research.

Table 1: Summary of Phytotoxic Effects of Fusarium avenaceum (Producer of this compound) on Cereal Seedlings

| Plant Species | Observed Effect | Magnitude of Effect | Reference |

| Triticale | Pathogenic | Most susceptible among tested cereals | [1] |

| Rye | Pathogenic | Less susceptible than triticale | [1] |

| Wheat | Pathogenic | Least susceptible among tested cereals | [1] |

| Barley | Reduction in stem and root length | Up to 55% | [2][3] |

Experimental Protocols for Phytotoxicity Assessment

Seed Germination Assay

-

Preparation of this compound Solutions: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO, ethanol) and make serial dilutions to achieve a range of test concentrations. A solvent-only control should be included.

-

Seed Sterilization: Surface sterilize seeds of the target plant species (e.g., triticale, barley) to prevent microbial contamination. This can be achieved by sequential washing with ethanol (70%) and sodium hypochlorite solution (1-2%), followed by rinsing with sterile distilled water.

-

Assay Setup: Place a sterile filter paper in a petri dish and moisten it with a specific volume of the this compound test solution or control. Place a defined number of sterilized seeds on the filter paper.

-

Incubation: Seal the petri dishes and incubate in a controlled environment (e.g., 25°C, 16/8h light/dark cycle).

-

Data Collection: After a predetermined period (e.g., 7 days), count the number of germinated seeds to calculate the germination percentage.

-

Analysis: Compare the germination percentage in the this compound treatments to the control to determine the inhibitory effect.

Root and Shoot Elongation Assay

-

Assay Setup: This can be conducted concurrently with the germination assay or as a separate experiment. For pre-germinated seedlings, they can be transferred to new petri dishes or other suitable containers (e.g., glass tubes with agar) containing the this compound test solutions.

-

Incubation: Incubate the seedlings under controlled conditions for a specified duration.

-

Data Collection: At the end of the incubation period, carefully remove the seedlings and measure the length of the primary root and the shoot.

-

Analysis: Calculate the percentage of inhibition of root and shoot elongation for each this compound concentration relative to the control. The EC50 (half-maximal effective concentration) values can be determined using appropriate statistical software.

Biomass Assessment

-

Data Collection: After measuring root and shoot length, the fresh weight of the seedlings can be recorded. Subsequently, the seedlings should be dried in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.

-

Analysis: Compare the fresh and dry weights of the seedlings in the this compound treatments to the control to assess the impact on biomass accumulation.

Potential Signaling Pathways Affected by Fusarium Mycotoxins

While the specific molecular targets of this compound in plants are unknown, the phytotoxic effects of Fusarium mycotoxins, in general, are known to trigger complex signaling cascades within the plant. These pathways are typically associated with the plant's defense response to biotic stress.

Upon recognition of a pathogen-associated molecular pattern (PAMP), such as a fungal mycotoxin, plant cells initiate a defense response. This often involves the production of reactive oxygen species (ROS), which can act as signaling molecules and also contribute to programmed cell death to limit the spread of the pathogen. Furthermore, the signaling pathways of key plant hormones, namely salicylic acid (SA) and jasmonic acid (JA), are often activated. The SA pathway is generally associated with resistance to biotrophic pathogens, while the JA pathway is more commonly linked to defense against necrotrophic pathogens and wounding. The interplay between these hormonal pathways is complex and can be either synergistic or antagonistic, depending on the specific host-pathogen interaction. It is plausible that this compound, as a virulence factor, could modulate these signaling pathways to the benefit of the fungus, for instance, by suppressing certain defense responses or inducing cell death to facilitate nutrient acquisition.

Future Directions and Conclusion

The study of this compound's phytotoxic effects is still in its nascent stages. To fully elucidate its role in Fusarium avenaceum pathogenicity, future research should focus on:

-

Purification and Quantification: Developing robust methods for the purification of this compound to enable precise toxicological studies.

-

Quantitative Phytotoxicity Studies: Determining the EC50 values for this compound on a range of economically important crops to understand its specific impact.

-

Mechanism of Action Studies: Identifying the molecular targets and signaling pathways in plants that are directly affected by this compound. This could involve transcriptomic and proteomic analyses of this compound-treated plants.

-

Synergistic Effects: Investigating the potential synergistic or antagonistic interactions between this compound and other mycotoxins produced by F. avenaceum.

References

- 1. Formation of this compound by Fusarium avenaceum Fries Sacc. isolates from Germany and pathogenicity of the isolates to cereal seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Aggressiveness and mycotoxin profile of Fusarium avenaceum isolates causing Fusarium seedling blight and Fusarium head blight in UK malting barley [frontiersin.org]

- 3. Aggressiveness and mycotoxin profile of Fusarium avenaceum isolates causing Fusarium seedling blight and Fusarium head blight in UK malting barley - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Confirmation of Virulence Factor Production from Fusarium avenaceum, a Causal Agent of Root Rot in Pulses - PMC [pmc.ncbi.nlm.nih.gov]

Avenacein Y and its Derivatives: A Review of Limited Biological Activities

Introduction

Avenacein Y is a secondary metabolite produced by the fungus Fusarium avenaceum. Despite its discovery, scientific literature on this compound, its derivatives, and its biological activities is exceptionally limited, with the majority of available research dating back to the late 1980s. This technical guide summarizes the sparse data available on this compound, providing an overview of its origin and reported biological effects. It is important for the reader to note that, based on extensive literature searches, there is no publicly available information on the synthesis of this compound derivatives, its mechanism of action, or any associated signaling pathways. Therefore, this document serves to consolidate the existing, albeit minimal, knowledge on this compound.

Production of this compound

This compound is produced by various isolates of the fungus Fusarium avenaceum, a common plant pathogen found on cereals and other crops.[1] Studies have shown that the production of this compound by different isolates can be variable, with yields ranging from 0.01 to 2.0 g/kg of wheat grain substrate.[1]

Biological Activities of this compound

The primary biological activity reported for this compound is its antifungal property. However, this activity has been characterized as slight or weak.

Antifungal Activity

The antifungal activity of this compound has been tested against a limited number of plant pathogenic fungi. The compound was observed to cause a slight decrease in the mycelial growth of a few fungal species.[1] The available quantitative data on its antifungal activity is summarized in Table 1.

| Target Organism | Observed Effect | Reference |

| Plant Pathogenic Fungi (11 genera tested) | Slight decrease in mycelium growth in four species. | [1] |

Table 1: Summary of Reported Antifungal Activity of this compound

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively described in the available literature. However, the following methodologies can be inferred from the published research.

Production and Isolation of this compound

This compound can be produced by culturing isolates of Fusarium avenaceum on a solid substrate such as wheat or corn kernels.[1] A general workflow for its production and isolation is as follows:

Antifungal Activity Assay

The antifungal activity of this compound was assessed by observing its effect on the mycelial growth of various plant pathogenic fungi.[1] While specific media and conditions are not detailed, a typical experimental setup would involve:

-

Preparation of fungal plates: Plant pathogenic fungi are cultured on a suitable agar medium.

-

Application of this compound: A solution of purified this compound is applied to the culture, often on a filter paper disc or incorporated directly into the medium.

-

Incubation: The treated fungal cultures are incubated under controlled conditions.

-

Measurement of growth: The diameter of the fungal colony (mycelial growth) is measured over time and compared to a control group without this compound.

This compound Derivatives

There is no information available in the scientific literature regarding the synthesis or biological activities of any derivatives of this compound. Research in this area appears to be non-existent or not publicly accessible.

Mechanism of Action and Signaling Pathways

The mechanism of action through which this compound exerts its weak antifungal effects has not been elucidated. Consequently, there are no described signaling pathways associated with its biological activity. The diagram below illustrates the current limited understanding of this compound's biological interactions.

Distinction from Other "Avenacins"

It is crucial to distinguish this compound, a fungal metabolite, from the "avenacins," which are a class of antimicrobial triterpene saponins found in oats (Avena sativa). Avenacins are well-studied plant defense compounds and are structurally and functionally distinct from the fungal product this compound.

Conclusion and Future Perspectives

The current body of knowledge on this compound is extremely limited and dated. While its production by Fusarium avenaceum and its weak antifungal activity have been reported, there is a significant lack of research on its chemical properties, biological mechanism, and potential for derivatization. For researchers and drug development professionals, this compound remains an obscure natural product with an uncharacterized potential. Further studies would be required to determine if this compound or its potential derivatives hold any promise for therapeutic or other applications. These studies would need to begin with the isolation and complete structural elucidation of the compound, followed by a broad screening of its biological activities and subsequent investigation into its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Avenacein Y from Fungal Solid Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenacein Y is a secondary metabolite produced by the fungus Fusarium avenaceum. This document provides a detailed protocol for the extraction and purification of this compound from fungal solid cultures. The methodologies described herein are compiled from published research and are intended to provide a comprehensive guide for laboratory applications. This compound is known for its yellow fluorescence and has been a subject of interest for its biological activities.

Data Presentation

The production of this compound by Fusarium avenaceum on solid media has been quantified in several studies. The following table summarizes the reported yields.

| Fungal Strain | Solid Substrate | This compound Yield | Reference |

| Fusarium avenaceum (18 isolates from Poland) | Wheat Grain | 0.01 to 2.0 g/kg | [1] |

| Fusarium avenaceum (12 isolates from Germany) | Wheat Grain | 0.001 to 1.6 g/kg | [2] |

Experimental Protocols

This section outlines the step-by-step methodology for the cultivation of Fusarium avenaceum, followed by the extraction and purification of this compound.

Part 1: Fungal Culture and Inoculation

-

Strain Acquisition and Maintenance: Obtain a pure culture of Fusarium avenaceum. The strain can be maintained on Potato Dextrose Agar (PDA) slants at 4°C for short-term storage. For long-term storage, cryopreservation in a suitable cryoprotectant at -80°C is recommended.

-

Preparation of Solid Culture Medium:

-

Substrate: Use whole grains such as wheat or corn as the solid substrate.

-

Procedure:

-

Weigh 100 g of the grain into a 500 mL Erlenmeyer flask.

-

Add distilled water to achieve a moisture content of approximately 40-50%. The exact volume will depend on the initial moisture of the grain. A good starting point is to add enough water to moisten the grains without leaving excess standing water.

-

Autoclave the flasks containing the moistened grain at 121°C for 20-30 minutes to sterilize the medium.

-

Allow the flasks to cool to room temperature before inoculation.

-

-

-

Inoculation and Incubation:

-

From a fresh PDA plate culture of F. avenaceum, cut out small agar plugs (approximately 5 mm in diameter) from the actively growing edge of the mycelium.

-

Aseptically transfer 3-4 agar plugs to each flask containing the sterilized grain.

-

Incubate the flasks at 23-25°C for 14-21 days. Some strains may benefit from incubation under light to promote metabolite production. The culture is ready for extraction when the fungus has thoroughly colonized the grain substrate.

-

Part 2: Extraction of this compound

-

Drying and Grinding:

-

After the incubation period, stop the fungal growth by autoclaving the flasks or by freezing them.

-

Dry the colonized grain culture in a forced-air oven at a low temperature (e.g., 40-50°C) until it is brittle.

-

Grind the dried culture into a fine powder using a laboratory mill or a blender.

-

-

Solvent Extraction:

-

Transfer the powdered fungal culture to a large Erlenmeyer flask or a beaker.

-

Add an extraction solvent. Ethyl acetate is a commonly used and effective solvent for extracting fungal secondary metabolites of moderate polarity. A starting ratio of 10 mL of solvent per gram of dried culture is recommended.

-

Macerate the mixture by shaking on an orbital shaker at room temperature for 24 hours. Alternatively, use sonication for a shorter extraction time (e.g., 3 x 30-minute cycles).

-

After extraction, separate the solvent from the solid material by vacuum filtration through a Büchner funnel with filter paper.

-

Repeat the extraction process on the solid residue two more times with fresh solvent to ensure complete recovery of the target compound.

-

-

Crude Extract Preparation:

-

Combine the filtrates from all extractions.

-

Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain a crude extract.

-

The resulting crude extract will be a viscous, colored residue.

-

Part 3: Purification of this compound

The following is a general protocol for the purification of this compound from the crude extract using column chromatography. Optimization of the solvent system may be required.

-

Column Chromatography:

-

Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

-

Column Packing:

-

Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).

-

Pour the slurry into a glass chromatography column and allow it to pack evenly.

-

Wash the packed column with the starting mobile phase.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column.

-

-

Elution:

-

Elute the column with a gradient of solvents of increasing polarity. A common gradient system is hexane-ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate in separate test tubes.

-

-

Fraction Analysis:

-

Monitor the separation by Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under UV light. This compound should appear as a fluorescent spot.

-

Combine the fractions that contain the pure compound.

-

-

-

Final Purification (Optional):

-

For higher purity, the combined fractions can be further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 reverse-phase column is a suitable choice.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid), can be used.

-

The purified this compound can be obtained by collecting the corresponding peak and removing the solvent.

-

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for the Purification of Avenacein Y using Silica Gel Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenacein Y is a polyketide-derived secondary metabolite produced by various strains of the fungus Fusarium avenaceum. This compound has garnered interest due to its potential biological activities, including antibiotic properties.[1] As with many natural products, obtaining this compound in high purity is essential for detailed biological evaluation and potential therapeutic development. Silica gel column chromatography is a fundamental and widely used technique for the purification of moderately polar compounds like this compound from complex fungal extracts. This document provides a detailed protocol for the purification of this compound from Fusarium avenaceum cultures using silica gel column chromatography.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₈ | [PubChem CID: 54692970] |

| Molecular Weight | 318.23 g/mol | [PubChem CID: 54692970] |

| Appearance | Yellow crystalline solid | Inferred from related fungal polyketides |

| Solubility | Soluble in methanol, ethyl acetate, chloroform; sparingly soluble in water | Inferred from typical fungal metabolite extraction procedures |

Experimental Protocols

This section details the step-by-step methodology for the production, extraction, and purification of this compound.

Protocol 1: Production of this compound in Solid Culture

-

Fungal Strain: Fusarium avenaceum (a known this compound-producing strain).

-

Culture Medium: Prepare a solid substrate medium consisting of 100 g of rice or wheat grain and 100 mL of distilled water in 500 mL Erlenmeyer flasks.

-

Sterilization: Autoclave the flasks containing the medium at 121°C for 20 minutes.

-

Inoculation: Inoculate each flask with a 5 mm agar plug from a 7-day-old culture of F. avenaceum grown on Potato Dextrose Agar (PDA).

-

Incubation: Incubate the flasks at 25°C in the dark for 21-28 days to allow for sufficient fungal growth and secondary metabolite production.[1][2]

Protocol 2: Extraction of Crude this compound

-

Harvesting: After incubation, break up the solid culture material in the flasks.

-

Solvent Extraction: Add 300 mL of ethyl acetate to each flask and shake vigorously for 24 hours at room temperature on a rotary shaker.

-

Filtration: Filter the mixture through cheesecloth to remove the solid substrate.

-

Secondary Filtration: Further filter the ethyl acetate extract through Whatman No. 1 filter paper to remove fungal mycelia and finer particles.

-

Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain a crude, viscous extract.

-

Solvent Partitioning (Optional): To further enrich the sample, dissolve the crude extract in methanol and partition it against an equal volume of hexane to remove nonpolar impurities like fatty acids. The methanolic layer containing this compound is then collected and dried.

Protocol 3: Purification by Silica Gel Column Chromatography

-

Column Preparation:

-

Select a glass column of appropriate size (e.g., 2.5 cm diameter x 40 cm length).

-

Prepare a slurry of silica gel 60 (70-230 mesh) in hexane.

-

Pack the column with the silica gel slurry, ensuring no air bubbles are trapped. The packed silica gel bed should be approximately 30 cm in height.

-

Wash the packed column with 2-3 column volumes of hexane.

-

-

Sample Loading:

-

Dissolve the crude extract (from Protocol 2) in a minimal amount of dichloromethane or the initial mobile phase.

-

In a separate flask, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder.

-

Carefully add the silica gel-adsorbed sample to the top of the packed column, creating a uniform layer.

-

-

Elution:

-

Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner. A suggested gradient is as follows:

-

Hexane (100%)

-

Hexane:Ethyl Acetate (9:1, v/v)

-

Hexane:Ethyl Acetate (8:2, v/v)

-

Hexane:Ethyl Acetate (7:3, v/v)

-

Hexane:Ethyl Acetate (1:1, v/v)

-

Ethyl Acetate (100%)

-

Ethyl Acetate:Methanol (9:1, v/v)

-

-

Maintain a constant flow rate (e.g., 2-3 mL/min).

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume (e.g., 10-15 mL) in test tubes.

-

Monitor the separation process using Thin Layer Chromatography (TLC) on silica gel plates.

-

Spot a small aliquot from every few fractions onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate 1:1).

-

Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., iodine vapor or ceric sulfate).

-

Combine the fractions that contain the pure this compound (identified by a single spot with a consistent Rf value).

-

-

Final Concentration:

-